In Vivo Hepatic Quinone Reductase Induction: Crambene vs. Sulforaphane in Fischer 344 Rats
A direct head-to-head comparison of oral administration in Fischer 344 rats demonstrated that crambene and sulforaphane produce statistically similar induction of hepatic quinone reductase (QR) activity. Crambene (50 mg/kg/day) and sulforaphane (50 mg/kg/day) were administered for seven days [1]. The quantified difference between the two compounds was minimal, confirming near-equivalent in vivo efficacy for this key biomarker despite their vastly different in vitro potencies [1].
| Evidence Dimension | Hepatic quinone reductase (QR) activity induction (fold change vs. control) |
|---|---|
| Target Compound Data | 1.5-fold induction |
| Comparator Or Baseline | Sulforaphane: 1.7-fold induction |
| Quantified Difference | Difference of 0.2-fold (statistically similar effects reported) |
| Conditions | Male Fischer 344 rats; 7 daily oral doses of 50 mg/kg; hepatic cytosol assay. |
Why This Matters
This data validates crambene as a legitimate in vivo substitute for sulforaphane in rat models of hepatic chemoprevention, offering researchers a structurally distinct but functionally comparable nitrile-based alternative to the isothiocyanate sulforaphane.
- [1] Keck AS, Staack R, Jeffery EH. The cruciferous nitrile crambene has bioactivity similar to sulforaphane when administered to Fischer 344 rats but is far less potent in cell culture. Nutr Cancer. 2002;42(2):233-240. doi:10.1207/S15327914NC422_13 View Source
